1,1-二氧代噻吩丙烷-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Carboxylic acids are organic compounds that contain a carboxyl group (C(=O)OH). The name “carboxyl” comes from the carbonyl (C=O) and hydroxyl (O-H) groups that make up the carboxyl group .

Synthesis Analysis

Carboxylic acids can be synthesized from a variety of reactions, including the oxidation of primary alcohols or aldehydes, the hydrolysis of nitriles, amides, esters, or acyl chlorides, or the carboxylation of Grignard reagents .Molecular Structure Analysis

The carboxyl group in carboxylic acids consists of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group. This group is planar and can participate in hydrogen bonding, which influences the physical properties of carboxylic acids .Chemical Reactions Analysis

Carboxylic acids can undergo a variety of reactions, including decarboxylation, reduction to primary alcohols, and reactions with alcohols to form esters .Physical And Chemical Properties Analysis

Carboxylic acids generally have higher boiling points than other substances of comparable molar mass due to their ability to form dimeric associations involving two hydrogen bonds . Their solubility in water decreases as the carbon chain length increases .科学研究应用

酶抑制

- 对醛和酮底物类似物(包括羧酸衍生物)的研究表明,某些化合物可以充当羧肽酶 A 等酶的竞争性抑制剂。这表明在研究酶机制或设计酶抑制剂方面具有潜在应用 (Galardy & Kortylewicz, 1984)。

聚合物和材料科学

- 天然存在的羧酸在用作生物基环氧树脂的交联剂时,会产生具有优异物理和机械性能且可降解的热固性材料。这表明羧酸在创造可持续材料中可以发挥的作用 (Ma & Webster, 2015)。

有机合成和化学反应性

- 由羧酸促进的烯烃的催化顺式二羟基化和环氧化反应证明了羧酸衍生物在选择性有机转化中的效用,突出了它们在合成化学中的重要性 (de Boer et al., 2005)。

萃取和分离技术

- 羧酸衍生物已被设计用于选择性提取金属,表明它们在环境净化和回收过程中具有潜力 (Hayashita et al., 1999)。

生物偶联研究

- 在水性介质中碳二亚胺形成酰胺的机制研究表明,这些反应在生物偶联中非常重要,与药物输送系统和生物分子工程有关 (Nakajima & Ikada, 1995)。

安全和危害

未来方向

Recent research in carboxylic acids has focused on catalytic decarboxylative transformations, which involve the replacement of the carboxyl group with the extrusion of CO2 . This area of research has expanded significantly in recent years, particularly with the use of various classes of carboxylic acids as substrates .

属性

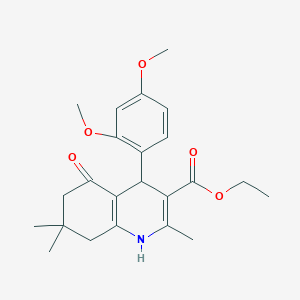

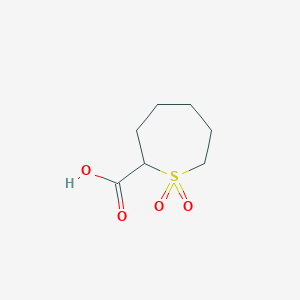

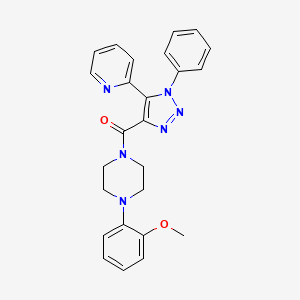

IUPAC Name |

1,1-dioxothiepane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4S/c8-7(9)6-4-2-1-3-5-12(6,10)11/h6H,1-5H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQUILKCZQCKRHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(S(=O)(=O)CC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5E)-2-[2-hydroxyethyl(methyl)amino]-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B2698409.png)

![3-[(Methylsulfanyl)methyl]benzonitrile](/img/structure/B2698410.png)

![8-amino-6-methyl-6,8-dihydro-2H-[1,4]dioxino[2,3-f]indol-7(3H)-one](/img/structure/B2698411.png)

![1-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one](/img/structure/B2698412.png)

![N-(3-acetylphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2698413.png)

![N-[[(2S)-1-Phenylpyrrolidin-2-yl]methyl]prop-2-enamide](/img/structure/B2698425.png)